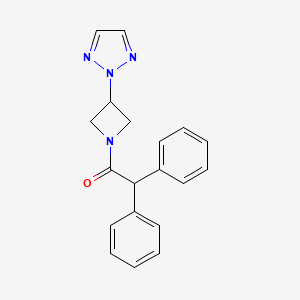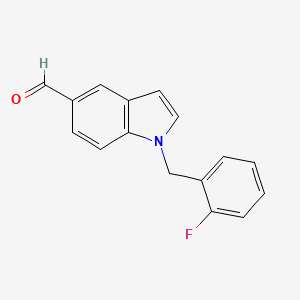
1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde” belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . Fluorobenzyl refers to the presence of a benzyl group that is attached to a fluorine atom .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions . Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for “1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde”.Chemical Reactions Analysis
The chemical reactions involving “1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde” would depend on the conditions and reagents used . Without specific context or literature, it’s challenging to provide a detailed chemical reactions analysis.Aplicaciones Científicas De Investigación
Synthesis and Functionalization of Indoles
Indoles, including derivatives like 1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde, play a significant role in organic chemistry due to their presence in a wide range of natural and synthetic biologically active molecules. The synthesis and functionalization of indoles have been extensively researched, with palladium-catalyzed reactions emerging as a versatile tool for accessing complex indole structures. These methods allow for efficient synthesis with broad functional group tolerance, offering pathways to fine chemicals, agrochemical, and pharmaceutical intermediates in a more environmentally friendly manner compared to traditional approaches (Cacchi & Fabrizi, 2005).
One-Pot Synthesis Techniques
One-pot synthesis methods have been developed for the efficient preparation of substituted indoles, including 2-substituted and 2,3-disubstituted indoles, from related precursors. These methodologies utilize microwave-assisted conditions or reactions with aromatic or α,β-unsaturated aldehydes to yield high-purity indoles. Such techniques demonstrate the adaptability and efficiency of modern synthetic procedures in creating complex indole derivatives, which can serve as intermediates in the synthesis of natural products and other bioactive molecules (Kraus & Guo, 2008; Kraus & Guo, 2009).
Catalytic Activity and Synthesis of Fluorinated Indoles
The catalytic activity of various catalysts, including nickel ferrite nanoparticles, has been explored for the synthesis of indole derivatives with fluorine substitutions. These studies highlight the potential of catalysis in creating fluorinated indole compounds, which are valuable in medicinal chemistry due to their altered physicochemical properties compared to their non-fluorinated counterparts. Such synthetic strategies expand the toolkit available for designing indole-based molecules with potential therapeutic applications (Rao et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]indole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-15-4-2-1-3-14(15)10-18-8-7-13-9-12(11-19)5-6-16(13)18/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQELACSLNFEYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2C=CC(=C3)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-1H-indole-5-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2847494.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2847495.png)
![N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2847496.png)
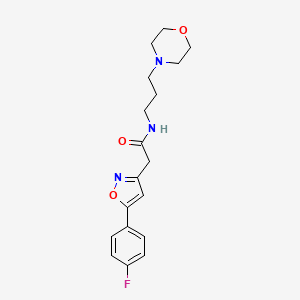
![3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2847499.png)
![3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2847501.png)
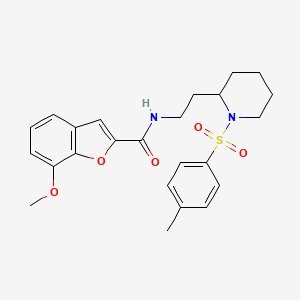
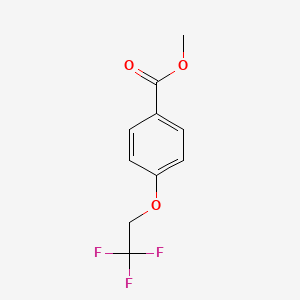
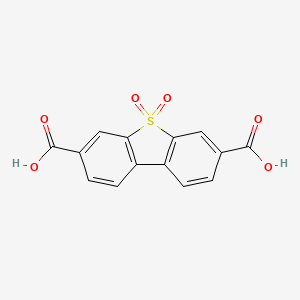
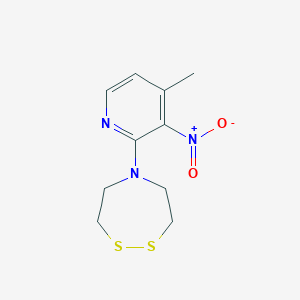
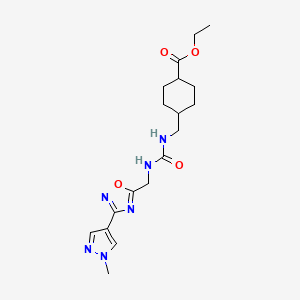
![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2847510.png)
![5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid](/img/structure/B2847515.png)
